molecular formula C10H13BrN2O4 B286384 9-bromo-1-ethoxy-7-methyl-3,4-dihydropyrimido[6,1-c][1,4]oxazine-6,8(1H,7H)-dione

9-bromo-1-ethoxy-7-methyl-3,4-dihydropyrimido[6,1-c][1,4]oxazine-6,8(1H,7H)-dione

Cat. No. B286384
M. Wt: 305.12 g/mol
InChI Key: HMXNVNFNCJGEMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-bromo-1-ethoxy-7-methyl-3,4-dihydropyrimido[6,1-c][1,4]oxazine-6,8(1H,7H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BEME, and it belongs to the oxazine family of compounds.

Mechanism of Action

The mechanism of action of 9-bromo-1-ethoxy-7-methyl-3,4-dihydropyrimido[6,1-c][1,4]oxazine-6,8(1H,7H)-dione is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. BEME has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
9-bromo-1-ethoxy-7-methyl-3,4-dihydropyrimido[6,1-c][1,4]oxazine-6,8(1H,7H)-dione has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that BEME inhibits the growth of cancer cells, including breast cancer, prostate cancer, and colon cancer cells. BEME has also been shown to have anti-inflammatory effects by inhibiting the activity of COX-2. In addition, BEME has been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

One of the advantages of using 9-bromo-1-ethoxy-7-methyl-3,4-dihydropyrimido[6,1-c][1,4]oxazine-6,8(1H,7H)-dione in lab experiments is its potential as a drug candidate. BEME has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a potential candidate for drug development. However, one of the limitations of using BEME in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on 9-bromo-1-ethoxy-7-methyl-3,4-dihydropyrimido[6,1-c][1,4]oxazine-6,8(1H,7H)-dione. One area of research is in the development of new drugs based on BEME. Researchers can explore the potential of BEME as a drug candidate for various diseases, including cancer and inflammation. Another area of research is in the development of new fluorescent probes for bioimaging applications. BEME has been shown to have potential as a fluorescent probe, and researchers can explore new applications for this compound in bioimaging. Finally, researchers can explore new synthesis methods for BEME that can improve the yield and solubility of this compound.

Synthesis Methods

The synthesis of 9-bromo-1-ethoxy-7-methyl-3,4-dihydropyrimido[6,1-c][1,4]oxazine-6,8(1H,7H)-dione is a multi-step process that involves the use of various reagents and catalysts. The synthesis starts with the reaction of 2-amino-4,6-dimethoxypyrimidine with ethyl acetoacetate in the presence of a base to form 7-ethoxy-3,4-dihydropyrimido[6,1-c][1,4]oxazine-6,8(1H,7H)-dione. This intermediate is then reacted with bromine in the presence of acetic acid to form 9-bromo-1-ethoxy-7-methyl-3,4-dihydropyrimido[6,1-c][1,4]oxazine-6,8(1H,7H)-dione. The overall yield of this synthesis is around 50%.

Scientific Research Applications

9-bromo-1-ethoxy-7-methyl-3,4-dihydropyrimido[6,1-c][1,4]oxazine-6,8(1H,7H)-dione has been studied extensively for its potential applications in various fields of scientific research. One of the main areas of research is in the development of new drugs. BEME has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a potential candidate for drug development. BEME has also been studied for its potential use as a fluorescent probe in bioimaging applications.

properties

Molecular Formula

C10H13BrN2O4

Molecular Weight

305.12 g/mol

IUPAC Name

9-bromo-1-ethoxy-7-methyl-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione

InChI

InChI=1S/C10H13BrN2O4/c1-3-16-9-7-6(11)8(14)12(2)10(15)13(7)4-5-17-9/h9H,3-5H2,1-2H3

InChI Key

HMXNVNFNCJGEMY-UHFFFAOYSA-N

SMILES

CCOC1C2=C(C(=O)N(C(=O)N2CCO1)C)Br

Canonical SMILES

CCOC1C2=C(C(=O)N(C(=O)N2CCO1)C)Br

Origin of Product

United States

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